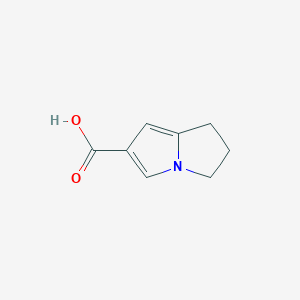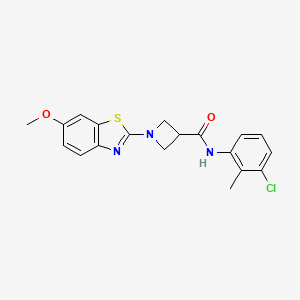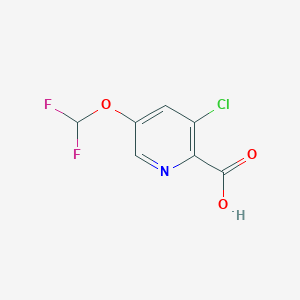
2,3-DIHYDRO-1H-PYRROLIZINE-6-CARBOXYLIC ACID
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydro-1H-pyrrolizine-6-carboxylic acid is a nitrogen-containing heterocyclic compound with the molecular formula C8H9NO2. It is a derivative of pyrrolizine and is known for its unique chemical structure, which includes a pyrrolizine ring system.
作用机制
Target of Action
The primary target of 6,7-dihydro-5H-pyrrolizine-2-carboxylic acid is the receptor-interacting protein kinase 1 (RIPK1). RIPK1 plays a crucial role in necroptosis, a form of programmed cell death .
Mode of Action
6,7-dihydro-5H-pyrrolizine-2-carboxylic acid: interacts with RIPK1, inhibiting its activity. This interaction occurs at the allosteric pocket of RIPK1, where the compound serves as a type III inhibitor . The inhibition of RIPK1 disrupts the necroptosis process, leading to changes in cell death pathways .
Biochemical Pathways
The inhibition of RIPK1 by 6,7-dihydro-5H-pyrrolizine-2-carboxylic acid affects the necroptosis pathway. Necroptosis is a form of cell death that is distinct from apoptosis and is associated with inflammation. By inhibiting RIPK1, the compound disrupts the necroptosis pathway, potentially mitigating necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .
Pharmacokinetics
The ADME properties of 6,7-dihydro-5H-pyrrolizine-2-carboxylic acid In vivo pharmacokinetic studies were performed on related compounds to determine their oral exposure .
Result of Action
The result of the action of 6,7-dihydro-5H-pyrrolizine-2-carboxylic acid is the potent inhibition of necroptosis in both human and mouse cellular assays . This inhibition can potentially mitigate the effects of necroptosis-related diseases.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-pyrrolizine-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This intermediate is then subjected to intramolecular cyclization to yield the desired pyrrolizine derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes mentioned above to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques to ensure the compound meets industrial standards .
化学反应分析
Types of Reactions
2,3-Dihydro-1H-pyrrolizine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
2,3-Dihydro-1H-pyrrolizine-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in organic synthesis
相似化合物的比较
Similar Compounds
Ketorolac: A nonsteroidal anti-inflammatory drug (NSAID) that shares a similar pyrrolizine structure.
Pyrrolopyrazine derivatives: Compounds with a pyrrolizine ring system that exhibit various biological activities, including antimicrobial and antiviral properties
Uniqueness
2,3-Dihydro-1H-pyrrolizine-6-carboxylic acid is unique due to its specific chemical structure and the potential for diverse chemical modifications. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use .
属性
IUPAC Name |
6,7-dihydro-5H-pyrrolizine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-8(11)6-4-7-2-1-3-9(7)5-6/h4-5H,1-3H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBCAWAGTHKQEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=CN2C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(3,4-Dimethoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2680427.png)

![3-amino-5-(4-chlorophenyl)-2,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2680430.png)
![4-(dimethylsulfamoyl)-N-({5-sulfanyl-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B2680432.png)


![3,4,4a,5,6,7,8,8a-Octahydro-2H-thiopyrano[3,2-c]pyridine;hydrochloride](/img/structure/B2680438.png)

![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2680440.png)

![7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2680445.png)
![N-{2-[(2-furylmethyl)thio]ethyl}cyclobutanecarboxamide](/img/structure/B2680446.png)
![(4R,4aS,8aS)-4-phenyloctahydro-2H-pyrano[2,3-d]pyrimidin-2-one](/img/structure/B2680449.png)
![N'-(3,4-difluorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2680450.png)
